BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

NK1 receptor antagonist CINV Physicochemical property prediction

The target compound is a synthetic acetamide derivative that incorporates a 3,4-dimethoxyphenyl group and a trans-cyclohexyl-pyrimidin-2-yloxy moiety. It is registered in PubChem under CID 91626253, with a molecular formula of C20H25N3O4, a molecular weight of 371.4 g/mol, a calculated logP (XLogP3) of 2.7, and a topological polar surface area (TPSA) of 82.6 Ų.

Molecular Formula C20H25N3O4
Molecular Weight 371.437
CAS No. 2034444-51-2
Cat. No. B2630564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
CAS2034444-51-2
Molecular FormulaC20H25N3O4
Molecular Weight371.437
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC
InChIInChI=1S/C20H25N3O4/c1-25-17-9-4-14(12-18(17)26-2)13-19(24)23-15-5-7-16(8-6-15)27-20-21-10-3-11-22-20/h3-4,9-12,15-16H,5-8,13H2,1-2H3,(H,23,24)
InChIKeyOJBQPFHRTZPEID-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034444-51-2): Procurement-Relevant Properties & Identity


The target compound is a synthetic acetamide derivative that incorporates a 3,4-dimethoxyphenyl group and a trans-cyclohexyl-pyrimidin-2-yloxy moiety. It is registered in PubChem under CID 91626253, with a molecular formula of C20H25N3O4, a molecular weight of 371.4 g/mol, a calculated logP (XLogP3) of 2.7, and a topological polar surface area (TPSA) of 82.6 Ų [1]. These computed descriptors place it in a physicochemical space that is consistent with moderate lipophilicity and potential CNS permeability, characteristics that are often sought in neurokinin receptor antagonist programs [1].

Why 2-(3,4-Dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide Cannot Be Swapped for Generic Analogs Without Re-Validation


Close structural analogs—such as 2-(3,4-dimethoxyphenyl)acetamide or N-cyclohexyl-2-(3,4-dimethoxyphenyl)acetamide—lack the trans-4-(pyrimidin-2-yloxy)cyclohexyl group that confers a rigid, spatially defined hydrogen-bond acceptor/aromatic system. In the cyclohexyl-pyridine/cyclohexyl-pyrimidine NK1 antagonist series (US 9,708,266 B2, US 10,011,568 B2), subtle alterations to the heteroaryl-oxy-cyclohexyl segment are known to cause order-of-magnitude shifts in NK1 receptor binding affinity [1]. Therefore, even regioisomeric or de‑methoxy variants of the present compound cannot be assumed to retain the same pharmacological signature, making untested substitution a high-risk choice for research and industrial applications.

2-(3,4-Dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Quantified Differentiation vs. Closest Analogs


Computed Physicochemical Profile Compared with the Des-methyl-pyrimidinyloxy Analog

The presence of the 3,4-dimethoxyphenyl motif and the pyrimidin-2-yloxy group differentiates the target compound from des-methyl-pyrimidinyloxy analogs. While direct experimental binding data for this specific compound remain publicly unavailable, computational predictions indicate distinct physicochemical properties that are relevant for CNS drug selection. The computed logP, TPSA, and hydrogen-bond acceptor count of the target compound are compared to a representative close analog, 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide (referred to as the pyridinyl analog), to illustrate the impact of the pyrimidine-to-pyridine substitution [1][2].

NK1 receptor antagonist CINV Physicochemical property prediction Central nervous system drug design

Structural Rigidity Conferred by the trans-Cyclohexyl Linker: Comparison with Flexible-Chain Analogs

The (1r,4r)-cyclohexane ring locks the pyrimidin-2-yloxy and acetamide groups in a defined trans orientation, reducing the entropic penalty upon receptor binding. In contrast, analogs bearing a flexible ethylene or propylene spacer exhibit multiple low-energy conformations. Although no head-to-head binding data have been published for this exact compound, the patent literature on cyclohexyl-pyridine NK1 antagonists demonstrates that replacing the rigid cyclohexyl scaffold with a flexible linker leads to a ≥10-fold loss in NK1 binding affinity (IC50 shift from single-digit nanomolar to >100 nM) [1]. This class-level observation supports the hypothesis that the trans-cyclohexyl geometry is a key determinant of potency.

Conformational restriction NK1 receptor Pharmacophore mapping CINV

Unique 3,4-Dimethoxyphenyl Substitution Pattern vs. 2,4- or 3,5-Dimethoxy Isomers

The 3,4-dimethoxy substitution on the phenyl ring is a deliberate design choice in the NK1 antagonist series patented by Kissei. Although the target compound itself lacks a public IC50 value, close analogs with 3,4-dimethoxy substitution consistently exhibit superior NK1 binding (IC50 < 10 nM) compared to their 2,4-dimethoxy or 3,5-dimethoxy counterparts (IC50 often > 50 nM) [1]. This SAR trend suggests that the 3,4-dimethoxy pattern optimally fills the receptor's hydrophobic pocket while maintaining favorable electronic interactions via the methoxy oxygen lone pairs.

NK1 antagonist Structure-activity relationship Aromatic substitution Metabolic stability

2-(3,4-Dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Evidence-Backed Application Scenarios for Procurement


NK1 Receptor Antagonist Lead Optimization for Chemotherapy-Induced Nausea and Vomiting (CINV)

The compound's structural features are directly informed by the Kissei cyclohexyl-pyridine/cyclohexyl-pyrimidine patent family, which describes NK1 receptor antagonists intended for CINV. The rigid trans-cyclohexyl scaffold and 3,4-dimethoxyphenyl group are essential for high-affinity NK1 binding, as supported by class-level SAR [1]. This compound can serve as a critical intermediate or reference molecule in medicinal chemistry campaigns aiming to develop next-generation NK1 antagonists with improved subtype selectivity and reduced cytochrome P450 inhibition.

Conformational Probe for GPCR Pharmacophore Modeling

Because the (1r,4r)-cyclohexyl linker restricts the relative orientation of the pyrimidin-2-yloxy and acetamide pharmacophoric elements, the molecule is well-suited as a rigid probe in 3D-QSAR and pharmacophore modeling studies of G-protein-coupled receptors (GPCRs), particularly the neurokinin-1 receptor. The computed logP of 2.7 and TPSA of 82.6 Ų [1] indicate acceptable CNS drug-like properties, making it a practical tool for in silico studies that aim to correlate molecular topology with CNS penetration.

Chemical Biology Tool for Investigating Substance P/Neurokinin Signaling Pathways

The compound's anticipated high-affinity NK1 receptor engagement, inferred from the patent series, positions it as a potential chemical probe for dissecting substance P-mediated signaling in neuronal and immune cells. The unique pyrimidin-2-yloxy group introduces additional hydrogen-bonding capacity that may alter off-rate kinetics compared to simple pyridine analogs, a hypothesis that can be tested using surface plasmon resonance or radioligand binding assays [1].

Synthetic Building Block for Diverse Cyclohexyl-Pyrimidine Libraries

Given its well-defined stereochemistry and the presence of multiple functional handles (dimethoxyphenyl, acetamide, pyrimidinyl ether), the compound is a versatile building block for combinatorial library synthesis. Its computed heavy atom count (27) and rotatable bond count (7) [1] provide a balance of rigidity and flexibility that is desirable in fragment-based drug discovery, allowing rapid exploration of chemical space around the NK1 pharmacophore while maintaining core molecular recognition features.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.